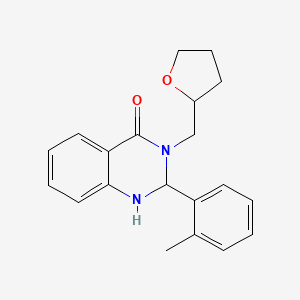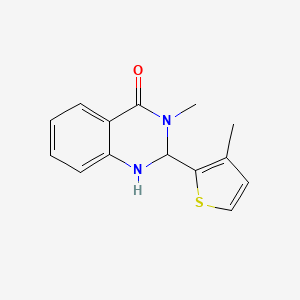
N-(3-acetylphenyl)-5-propyl-3-isoxazolecarboxamide
Vue d'ensemble
Description
N-(3-acetylphenyl)-5-propyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.11609238 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Biological Evaluation
Research in chemical synthesis often explores the development of novel compounds with potential biological activities. For instance, the synthesis and biological evaluation of compounds can lead to discoveries in antitumor, antimicrobial, and anticonvulsant properties. One study focused on the synthesis of novel benzenesulfonamide derivatives, including isoxazolyl-phenyl benzenesulfonamide derivatives, which exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. This suggests a potential application of N-(3-acetylphenyl)-5-propyl-3-isoxazolecarboxamide derivatives in cancer research and therapy (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Anticancer Activity
The search for novel anticancer agents is a significant area of scientific research. Studies involving the synthesis of new chemical entities, such as isoxazole derivatives, have shown promising results in this field. For example, a study on N-phenyl-5-carboxamidyl isoxazoles investigated their anticancer activity with a focus on solid tumor selectivity. One derivative was found to be active against colon 38 and CT-26 mouse colon tumor cells, indicating the potential of isoxazole derivatives, including this compound, in the development of new chemotherapeutic agents for colon cancer (J. Shaw et al., 2012).
Molecular Docking and DFT Studies
Molecular docking and density functional theory (DFT) studies are crucial in understanding the interactions between chemical compounds and biological targets. These studies can provide insights into the mechanism of action of potential drugs and help in the optimization of their therapeutic properties. For instance, N-((4-acetylphenyl)carbamothioyl)pivalamide was synthesized and subjected to experimental and theoretical studies to determine its molecular characteristics. The compound exhibited significant enzyme inhibition activity, suggesting its potential as a multitarget-directed ligand for various diseases (A. Saeed et al., 2022).
TGR5 Receptor Agonists
The TGR5 receptor is a target for the treatment of metabolic disorders such as type II diabetes. A series of 3-aryl-4-isoxazolecarboxamides was identified as novel, potent small molecule agonists of the human TGR5 G-protein coupled receptor. These compounds, including potential derivatives of this compound, showed promise in improving GLP-1 secretion in vivo, which could be beneficial for metabolic disorder therapies (K. Evans et al., 2009).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-5-propyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-5-13-9-14(17-20-13)15(19)16-12-7-4-6-11(8-12)10(2)18/h4,6-9H,3,5H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVSSNUSDXUEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B4502531.png)
![N-(3,4-dimethoxybenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4502536.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide](/img/structure/B4502555.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B4502560.png)
![4-chloro-N-[3-methyl-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B4502565.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B4502566.png)

![N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide](/img/structure/B4502583.png)
methanone](/img/structure/B4502585.png)
![N-[3-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B4502587.png)



